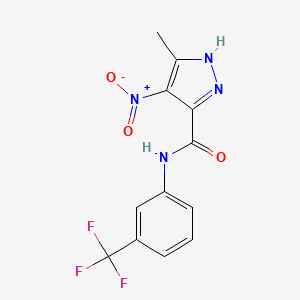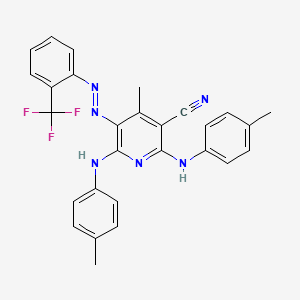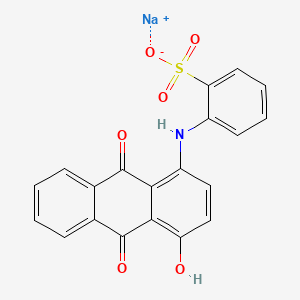
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt is a chemical compound known for its use as a colorant in various applications. It is an anthraquinone dye, which is a class of dyes derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is commonly used in the cosmetic industry, particularly in hair dye formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves several steps. The starting material is typically anthraquinone, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by a series of reactions to introduce the amino and hydroxy groups at specific positions on the anthraquinone ring. The final step involves the formation of the monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroquinones .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt has several scientific research applications:
Chemistry: It is used as a colorant in various chemical processes and as a reagent in analytical chemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: It is investigated for its potential use in medical diagnostics and therapeutics.
Industry: The compound is widely used in the cosmetic industry, particularly in hair dye formulations.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. In hair dye formulations, the compound penetrates the hair shaft and binds to the keratin proteins, resulting in a color change. The exact molecular pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, monosodium salt
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-4-methyl-, monosodium salt
Uniqueness
What sets benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt apart from similar compounds is its specific substitution pattern on the anthraquinone ring. This unique structure imparts distinct color properties and reactivity, making it particularly suitable for use in hair dye formulations .
Propriétés
Numéro CAS |
71130-52-4 |
|---|---|
Formule moléculaire |
C20H12NNaO6S |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H13NO6S.Na/c22-15-10-9-14(21-13-7-3-4-8-16(13)28(25,26)27)17-18(15)20(24)12-6-2-1-5-11(12)19(17)23;/h1-10,21-22H,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
VKFVAQKMCLHBCX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



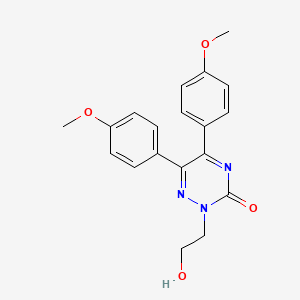
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
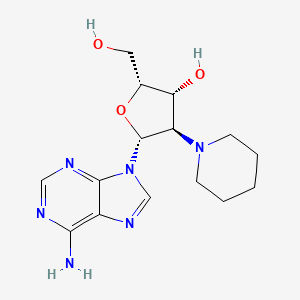

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
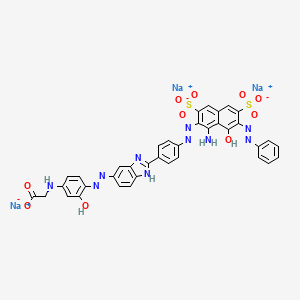
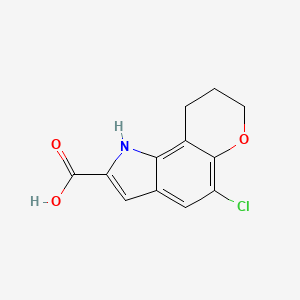
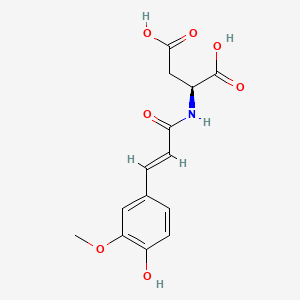
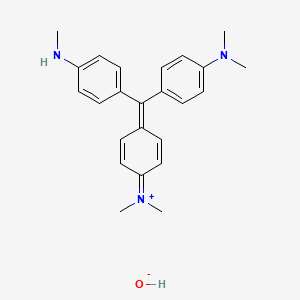
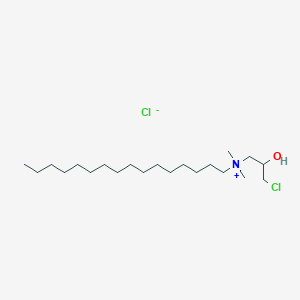
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
